Erybraedin D

Description

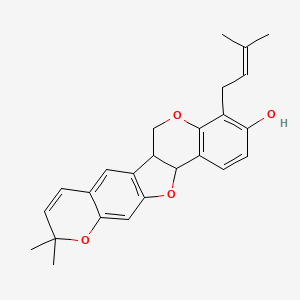

Structure

3D Structure

Properties

CAS No. |

119269-72-6 |

|---|---|

Molecular Formula |

C25H26O4 |

Molecular Weight |

390.5 g/mol |

IUPAC Name |

7,7-dimethyl-18-(3-methylbut-2-enyl)-8,12,20-trioxapentacyclo[11.8.0.02,11.04,9.014,19]henicosa-2(11),3,5,9,14(19),15,17-heptaen-17-ol |

InChI |

InChI=1S/C25H26O4/c1-14(2)5-6-16-20(26)8-7-17-23(16)27-13-19-18-11-15-9-10-25(3,4)29-21(15)12-22(18)28-24(17)19/h5,7-12,19,24,26H,6,13H2,1-4H3 |

InChI Key |

ZWEQONVPSDWALR-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CCC1=C(C=CC2=C1OCC3C2OC4=C3C=C5C=CC(OC5=C4)(C)C)O)C |

Origin of Product |

United States |

Isolation, Characterization, and Structural Aspects of Erybraedin D

Natural Occurrence and Sources of Erybraedin D

This compound is a phytochemical found within the plant kingdom, most notably in species of the genus Erythrina and has also been identified in Bituminaria species. researchgate.netnih.govnaturalproducts.netresearchgate.netmdpi.com

This compound has been isolated from various plants belonging to the Erythrina genus, which is a part of the Fabaceae family. nih.govresearchgate.net Specific species from which this compound has been extracted include Erythrina eriotriocha, Erythrina mildbraedii, and Erythrina senegalensis. nih.govnaturalproducts.netmdpi.com The roots and stem bark are the primary parts of these plants used for the isolation of this compound and other flavonoids. nih.govmdpi.com The isolation process typically involves extraction from the plant material followed by chromatographic techniques to purify the compound. smolecule.com

In its natural sources, this compound is often found alongside other structurally related pterocarpans and isoflavonoids. In Bituminaria bituminosa, it co-occurs with erybraedin C and bitucarpin A. researchgate.netresearchgate.net Studies on various Erythrina species have revealed its presence with compounds such as erybraedins A, B, and E, as well as erycristin and erythrabyssin II. researchgate.netresearchgate.net

Table 1: Co-occurrence of this compound with Related Compounds

| Co-occurring Compound | Plant Source |

| Erybraedin C | Bituminaria bituminosa |

| Bitucarpin A | Bituminaria bituminosa |

| Erybraedin A | Erythrina species |

| Erybraedin B | Erythrina species |

| Erybraedin E | Erythrina species |

| Erycristin | Erythrina species |

| Erythrabyssin II | Erythrina species |

Spectroscopic and Stereochemical Elucidation

The definitive structure of this compound has been established through the use of sophisticated analytical methods.

The structural framework of this compound has been pieced together using a combination of spectroscopic techniques. researcher.liferesearchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy, including one-dimensional (¹H and ¹³C NMR) and two-dimensional (COSY, HSQC, HMBC) experiments, has been crucial in determining the connectivity of atoms within the molecule. researchgate.netdiva-portal.orgnih.govfrontiersin.org Mass spectrometry (MS) provides information about the molecular weight and elemental composition of the compound. researchgate.netnih.govnih.gov

Table 2: Key Spectroscopic Data for this compound

| Spectroscopic Technique | Key Findings |

| ¹H NMR | Reveals the number and environment of hydrogen atoms. |

| ¹³C NMR | Identifies the number and type of carbon atoms. |

| Mass Spectrometry | Molecular Formula: C25H26O4 naturalproducts.net |

This compound possesses chiral centers, which means it can exist as different stereoisomers. naturalproducts.netbritannica.com The determination of the specific three-dimensional arrangement of atoms, known as the absolute configuration, is a critical aspect of its characterization. wikipedia.orglibretexts.org Techniques such as electronic circular dichroism (ECD) are employed to determine the stereochemistry of the molecule. researcher.life The absolute configuration is typically described using the Cahn-Ingold-Prelog (R/S) nomenclature. libretexts.orgyoutube.com For this compound, the stereochemistry has been determined as (6aR,11aR).

Biosynthesis and Chemical Synthesis of Erybraedin D and Analogues

Proposed Biosynthetic Pathways of Pterocarpans

The biosynthesis of pterocarpans is a complex process that occurs as a branch of the general isoflavonoid (B1168493) pathway. researchgate.net This pathway begins with the amino acid phenylalanine and proceeds through a series of enzymatic steps to produce key intermediates. While the specific pathway to Erybraedin D has not been fully elucidated, the general route to the core pterocarpan (B192222) structure is well-established and provides a model for its formation.

The key steps in the formation of the pterocarpan skeleton are as follows:

Formation of an Isoflavone (B191592): The pathway diverges from the main flavonoid pathway at the level of a flavanone (B1672756) intermediate, which is converted to an isoflavone.

Reduction to Isoflavanone (B1217009): An isoflavone reductase enzyme catalyzes the reduction of the isoflavone to an isoflavanone. wikipedia.org In Cicer arietinum, this step is carried out by 2'-hydroxyisoflavone reductase. wikipedia.org

Reduction to Isoflavanol: The isoflavanone is further reduced to a 2'-hydroxyisoflavanol.

Cyclization to Pterocarpan: The final and crucial step is the stereospecific cyclization of the 2'-hydroxyisoflavanol to form the tetracyclic pterocarpan ring system. nih.gov This dehydration reaction is catalyzed by an enzyme that was long considered a "missing link" in the pathway, now identified as pterocarpan synthase (PTS). nih.govenzyme-database.org

This final cyclization, catalyzed by pterocarpan synthase, is responsible for establishing the characteristic cis-fusion of the B and C rings and the absolute stereochemistry at the 6a and 11a positions, which is critical for the biological activity of the resulting phytoalexin. core.ac.uknih.gov The enzyme requires the substrate to have a (4R) configuration, and the stereochemistry at C-3 determines whether a (+) or (-) enantiomer of the pterocarpan is produced. nih.govenzyme-database.org

| Enzyme | Function in Pterocarpan Biosynthesis | Reference |

|---|---|---|

| Isoflavone Reductase (IFR) | Reduces an isoflavone to an isoflavanone. | core.ac.uk, wikipedia.org |

| Vestitone (B1219705) Reductase | Reduces vestitone to 7,2′-dihydroxy-4′-methoxyisoflavanol (DMI) in medicarpin (B1676140) biosynthesis. | core.ac.uk |

| Pterocarpan Synthase (PTS) / DMI Dehydratase | Catalyzes the final ring closure of a 2'-hydroxyisoflavanol to form the pterocarpan skeleton. | nih.gov, enzyme-database.org, core.ac.uk |

Synthetic Methodologies for Pterocarpans

The significant biological activities of pterocarpans have driven the development of numerous synthetic strategies to access these molecules and their analogues for further study.

Several methodologies have been established for the total synthesis of the pterocarpan ring system. These routes often focus on the efficient construction of the core tetracyclic structure.

Oxidative Rearrangement of Chalcones: A common and early approach involves the oxidative rearrangement of a chalcone (B49325) precursor using thallium(III) nitrate (B79036) (TTN). researchgate.net This method generates an isoflavone, which can then be further elaborated into the pterocarpan skeleton. A similar strategy employs the hypervalent iodine compound, phenyliodine(III) bis(trifluoroacetate) (PIFA). researchgate.net

Palladium-Catalyzed Annulation: Modern methods include palladium-catalyzed reactions. One such process involves the Pd(0)-catalyzed heteroannulation of benzopyrans, which can be prepared from the cyclization of o-allylic phenols. google.com

Titanium-Catalyzed Cycloaddition: A regioselective route involves the titanium(IV)-catalyzed [2+2] cycloaddition reaction between 2H-chromenes and 2-alkoxy-1,4-benzoquinones, which directly and efficiently forms the pterocarpan structure. google.comrsc.org

Gold-Catalyzed Synthesis: A two-step method using gold as a catalyst has been proposed for the synthesis of the pterocarpan skeleton via the annelation of aldehydes and alkynes. google.com

Heck Oxyarylation: The natural pterocarpan Edunol has been synthesized via a directed o-metallation reaction, and its unnatural analogues have been made using the Heck oxyarylation reaction. google.com

| Synthetic Strategy | Key Reagents/Catalysts | Starting Materials | Reference |

|---|---|---|---|

| Oxidative Rearrangement | Thallium(III) nitrate (TTN) or PIFA | Chalcones | researchgate.net |

| Palladium-Catalyzed Annulation | Pd(0) catalyst (e.g., from Pd(OAc)₂) | o-Allylic phenols / Benzopyrans | google.com |

| Titanium-Catalyzed Cycloaddition | Titanium(IV) catalyst | 2H-Chromenes and Benzoquinones | google.com, rsc.org |

| Gold-Catalyzed Annelation | Gold catalyst | Aldehydes and Alkynes | google.com |

| Heck Oxyarylation | Palladium catalyst | Chromenes and Organomercurials | google.com |

Controlling the precise three-dimensional structure (stereochemistry) of pterocarpans is crucial, as different stereoisomers can have different biological effects. Asymmetric and chemoenzymatic syntheses are powerful tools for achieving this control.

Asymmetric Transfer Hydrogenation (ATH): A highly efficient, one-pot transformation of 2'-hydroxyl-substituted isoflavones into enantiopure pterocarpans has been developed. researchgate.netthieme.de This method utilizes an asymmetric transfer hydrogenation (ATH) cascade, followed by acid-catalyzed cyclization, to produce the pterocarpan skeleton with excellent stereocontrol. researchgate.netnih.gov This approach has been successfully applied to the synthesis of several natural pterocarpans, including (-)-medicarpin and (-)-homopterocarpin. researchgate.net

Chiral Auxiliaries: An asymmetric synthesis of (+)-medicarpin was achieved using a chiral oxazolidone auxiliary. taylorandfrancis.com This strategy allows for the controlled construction of the two chiral centers in the pterocarpan core through an Evans asymmetric aldol (B89426) addition. taylorandfrancis.com

Biomimetic Synthesis: The synthesis of cytisine-pterocarpan-derived compounds has been accomplished using a biomimetic strategy, mimicking natural processes under mild conditions. nih.gov

Enzymatic Cyclization: Chemoenzymatic approaches leverage enzymes for key transformations. For example, squalene-hopene cyclase (SHC) has been used for stereoselective cyclizations in the synthesis of other complex natural products, showcasing the potential of biocatalysis. rsc.org While not yet applied directly to this compound, such enzymatic methods represent a promising future direction. google.comglobalauthorid.comrsc.org

The principles of green chemistry aim to make chemical synthesis more environmentally friendly by reducing waste, using less hazardous materials, and improving energy efficiency. These principles are increasingly being applied to the synthesis of complex natural products like pterocarpans.

Atom Economy and Step Reduction: Modern synthetic planning, sometimes aided by retrosynthesis software, focuses on designing shorter, more atom-economical routes. synthiaonline.com This reduces the number of steps, minimizes the use of reagents, and decreases waste production.

Use of Biocatalysis: Chemoenzymatic approaches, as described in the previous section, are a cornerstone of green chemistry. synthiaonline.com Using enzymes like in the asymmetric transfer hydrogenation (ATH) to create pterocarpans allows reactions to occur under mild conditions (often in water) with high selectivity, avoiding the need for harsh reagents and protecting groups. researchgate.netnih.gov

Safer Solvents and Purification: Green chemistry emphasizes the use of safer solvents and developing purification methods that minimize solvent consumption. synthiaonline.com The development of efficient syntheses with facile, cartridge-based purification protocols aligns with this goal. rsc.org

Biological Activities and Molecular Mechanisms of Erybraedin D

Angiotensin-Converting Enzyme 2 (ACE2) Modulation

Computational studies have explored Erybraedin D as a modulator of Angiotensin-Converting Enzyme 2 (ACE2), a key receptor for SARS-CoV-2 viral entry into host cells. peerj.comfrontiersin.org The goal of this research is to identify compounds that can interfere with the binding of the virus to the ACE2 receptor, potentially inhibiting infection. peerj.comresearchgate.net

This compound was identified as a potential inhibitor of ACE2 through a large-scale virtual screening process. nih.govnih.gov In one study, 473 flavonoids from the genus Erythrina were computationally screened for their potential as drug candidates. nih.govnih.govscienceopen.com This comprehensive screening involved evaluating the compounds based on their predicted toxicity and pharmacokinetic profiles. nih.govnih.govdovepress.com Following this initial filtering, the remaining non-toxic flavonoids with favorable properties were subjected to further analysis to assess their interaction with the ACE2 receptor. nih.govnih.govdovepress.com Through this structure-based virtual screening, this compound, along with another flavonoid, gangetinin, emerged as a promising candidate for inhibiting the ACE2 receptor. researchgate.netnih.govnih.gov

To understand the potential inhibitory mechanism of this compound, researchers have employed computational modeling techniques, including molecular docking and molecular dynamics simulations. nih.govnih.govdovepress.com These methods provide detailed insights into how this compound might physically interact with the ACE2 receptor at a molecular level.

Molecular docking simulations were used to predict the binding pose and interactions of this compound within the ACE2 receptor's binding site. nih.gov The studies revealed that this compound interacts with specific amino acid residues of the ACE2 receptor that are also involved in binding the receptor-binding domain (RBD) of the SARS-CoV-2 spike protein. nih.gov Specifically, this compound was shown to form a Pi-anion interaction with the amino acid residue Glu37 of ACE2. nih.gov This interaction is significant because it suggests that the binding of this compound to ACE2 could potentially alter the receptor's conformation and interfere with its ability to bind to the viral spike protein. nih.gov

Table 1: Molecular Docking Interaction of this compound with ACE2 Receptor

| Compound | Interacting ACE2 Residue | Interaction Type | Implication |

|---|

To further evaluate the stability of the predicted interaction, molecular dynamics (MD) simulations were performed. researchgate.netdovepress.com These simulations model the movement of the atoms in the this compound-ACE2 complex over time, providing insights into the stability of the binding. researchgate.net An MD simulation conducted over 100 nanoseconds revealed that the binding of this compound to ACE2 is stable. researchgate.netdovepress.com The stability of the complex is a critical factor, suggesting that the compound can maintain its interaction with the receptor long enough to exert a potential inhibitory effect. researchgate.net Analysis of the root mean square deviation (RMSD) during the simulation supported the stability of the complex. researchgate.net

The strength of the interaction between this compound and ACE2 was quantified by calculating the binding affinity. nih.govdovepress.com Molecular docking studies initially indicated a low binding affinity, suggesting a favorable interaction. researchgate.netnih.govscienceopen.com More rigorous calculations using the Molecular Mechanics/Generalized Born Surface Area (MMGBSA) method on the molecular dynamics simulation trajectory provided a more refined binding energy value. nih.govdovepress.com The MMGBSA analysis suggested a favorable binding affinity of -16.6551 kcal/mol for this compound with the ACE2 receptor. nih.govdovepress.com This binding affinity was noted to be lower than that of kaempferol, another flavonoid studied as an ACE2 inhibitor, further supporting the potential of this compound. nih.govdovepress.com The stability of the binding was confirmed by low root mean square deviation (RMSD) values in the simulation analyses. researchgate.netnih.govscienceopen.com

Table 2: Calculated Binding Affinities of this compound with ACE2 Receptor

| Compound | Calculation Method | Binding Affinity (kcal/mol) | Source |

|---|

Computational Modeling of ACE2-Erybraedin D Interactions

Antimicrobial Properties

In addition to its potential antiviral activity through ACE2 modulation, this compound has been investigated for its direct antimicrobial properties. Bioassay-directed fractionation of extracts from the root bark of Erythrina eriotricha led to the isolation of this compound and other pterocarpans. nih.gov The antimicrobial activity of these isolated compounds was then evaluated against several bacterial strains. nih.gov In these in vitro tests, this compound demonstrated activity against the Gram-positive bacterium Staphylococcus aureus. nih.govtjpps.org However, its potency was noted to be considerably lower than other pterocarpans isolated in the same study, such as erythrabyssin II and erybraedins A and C. tjpps.org

Table 3: Antimicrobial Activity of this compound

| Compound | Target Organism | Activity Measurement | Result | Source |

|---|

Activity against Gram-Positive Bacteria

This compound has demonstrated activity against Gram-positive bacteria. Research on pterocarpans isolated from the root bark of Erythrina eriotricha evaluated the antimicrobial potency of several compounds, including this compound. In these studies, this compound's activity was tested against Staphylococcus aureus. The minimum inhibitory concentration (MIC) required to inhibit the growth of S. aureus was determined to be 33.3 mg/L nih.gov. While active, its potency is noted to be less significant compared to other related compounds. One study characterized its antimicrobial potency as "marginal" researchgate.net.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Staphylococcus aureus

| Compound | Bacterial Strain | MIC (mg/L) |

| This compound | Staphylococcus aureus | 33.3 nih.gov |

Comparison of Potency with Other Pterocarpans

When compared to other pterocarpans isolated from Erythrina species, this compound generally exhibits lower antibacterial potency. For instance, compounds like erybraedin A, erycristagallin (B1245051), and erythrabyssin II have shown more significant activity against Gram-positive bacteria such as Staphylococcus aureus and Mycobacterium smegmatis tjpps.org. Erybraedin A has reported MIC values as low as 1.56-3.13 µg/mL against vancomycin-resistant enterococci (VRE) and 3.13-6.25 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA) ebi.ac.uk. Similarly, erycristagallin has an MIC of 3.13 µg/mL against S. aureus tjpps.org. In a direct comparison, the activity of this compound was described as "considerably lower" than that of erybraedins A and C, and erythrabyssin II tjpps.org. This suggests that while this compound possesses antibacterial properties, other structural analogs within the pterocarpan (B192222) class are more potent inhibitors of Gram-positive bacterial growth.

Table 2: Comparative Antibacterial Potency of Various Pterocarpans against Staphylococcus aureus

| Compound | MIC (µg/mL) |

| Erycristagallin | 3.13 tjpps.org |

| Erythrabyssin II | 3.12 tjpps.org |

| Erybraedin A | 3.13 - 6.25 |

| This compound | 33,300 nih.gov |

Modulation of Proprotein Convertase Subtilisin/Kexin Type 9 (PCSK9)

This compound has been identified as a modulator of Proprotein Convertase Subtilisin/Kexin Type 9 (PCSK9), a protein that plays a critical role in regulating low-density lipoprotein (LDL) cholesterol levels.

Impact on PCSK9 Gene Expression

Research has shown that this compound can influence PCSK9 at both the mRNA and protein levels. In a study using human hepatoma HepG2 cells, this compound at a concentration of 20 μM was found to downregulate the expression of PCSK9 mRNA nih.govresearchgate.net. Furthermore, it was shown to inhibit the synthesis of the PCSK9 protein, with a reported half-maximal inhibitory concentration (IC₅₀) of 7.8 μM nih.govresearchgate.net. The inhibition of PCSK9 is a significant therapeutic target for managing hypercholesterolemia, as lower levels of PCSK9 lead to an increased number of LDL receptors on the surface of liver cells, which in turn enhances the clearance of LDL cholesterol from the bloodstream mdpi.com.

Activation of Metabolic Regulatory Enzymes (AMPK, ACC)

In conjunction with its effects on PCSK9, this compound was found to simultaneously activate AMP-activated protein kinase (AMPK) and acetyl-CoA carboxylase (ACC) nih.govresearchgate.net. AMPK is a central regulator of cellular energy homeostasis. Its activation typically leads to the inhibition of anabolic pathways, such as fatty acid synthesis, and the stimulation of catabolic processes that generate ATP nih.govresearchgate.net. The activation of AMPK and ACC by this compound suggests a broader impact on cellular metabolism, which is interconnected with the cholesterol regulation pathways influenced by PCSK9 nih.govdiva-portal.org.

Antioxidant Effects

Beyond its other activities, this compound is also recognized for its antioxidant properties.

Inhibition of 12-Lipoxygenase Activity

This compound functions as an antioxidant by inhibiting the enzyme 12-lipoxygenase mdpi.comresearchgate.net. Lipoxygenases are enzymes that catalyze the dioxygenation of polyunsaturated fatty acids, leading to the production of bioactive lipids that can be involved in inflammatory processes researchgate.netgenome.jp. By inhibiting 12-lipoxygenase, this compound can reduce the formation of these pro-inflammatory mediators, thereby exerting an antioxidant effect mdpi.comresearchgate.net. This activity has been noted in studies on compounds isolated from Erythrina senegalensis, where this compound was specifically identified as an inhibitor of this enzyme mdpi.com.

Analytical Methodologies for Erybraedin D

Chromatographic Techniques for Isolation and Quantification

Chromatography is a fundamental technique for separating components within a mixture. jsmcentral.org For natural products like Erybraedin D, which often occur in complex matrices with other related compounds, chromatographic methods are indispensable for obtaining pure samples for further analysis and quantification. jsmcentral.orgresearchgate.net The process often involves several stages, including extraction, fractionation, purification, and final isolation. jsmcentral.org

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a primary tool for both the isolation and quantification of this compound. mdpi.comhplc.eu Its high resolution and sensitivity make it ideal for separating pterocarpans from crude plant extracts. hplc.eumdpi.com In the isolation of this compound from Bituminaria bituminosa, a non-polar extract was subjected to silica (B1680970) gel column chromatography, followed by further fractionation. mdpi.com HPLC is then often used in the final purification steps to yield the pure compound. mdpi.com

For quantification, HPLC coupled with a Diode Array Detector (DAD) is commonly employed. analis.com.my This setup allows for the determination of the concentration of this compound in various samples. The method's accuracy is ensured through validation processes that assess linearity, precision, and accuracy. analis.com.myturkjps.org The choice of stationary phase (column) and mobile phase is critical for achieving good separation from other co-occurring pterocarpans like erybraedin C and bitucarpin A. mdpi.comresearchgate.net Reversed-phase columns, such as C18, are frequently used for the separation of flavonoids and related phenolic compounds. hplc.eunih.gov

Table 1: Example of HPLC Parameters for Pterocarpan (B192222) Analysis

| Parameter | Specification |

|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 250 mm) hplc.eu |

| Mobile Phase | Gradient elution with water (A) and methanol (B129727) or acetonitrile (B52724) (B), often with an acid modifier like formic acid or trifluoroacetic acid (TFA). hplc.euanalis.com.my |

| Flow Rate | Typically around 0.3-1.0 mL/min. hplc.euanalis.com.my |

| Detection | Diode Array Detector (DAD) or UV detector, with wavelength set to the absorbance maximum of the compound. |

| Temperature | Controlled column temperature to ensure reproducible retention times. analis.com.my |

| Injection Volume | Typically 10-40 µL. turkjps.org |

This table presents typical parameters and may vary based on the specific sample matrix and analytical goals.

Gas Chromatography (GC) Considerations

Gas Chromatography (GC) is an analytical technique used to separate and analyze volatile substances in the gas phase. libretexts.orgteledynelabs.com Standard GC is generally not suitable for the direct analysis of non-volatile and thermally labile compounds like this compound. However, a specialized technique, Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS), has been successfully used to characterize plant material containing this compound. researchgate.net

In this method, the sample is heated to a high temperature (pyrolyzed) in the absence of oxygen, breaking it down into smaller, volatile fragments. researchgate.net These fragments are then separated by the GC column and identified by the mass spectrometer. researchgate.net A study on Erythrina crista-galli used Py-GC/MS to profile the chemical components of various botanical parts. researchgate.net The analysis, performed with a multi-shot pyrolyzer at 500 °C, allowed for the characterization of the plant based on its chemical fingerprint, where this compound was identified as one of the constituent compounds. researchgate.net This technique is particularly useful for chemotaxonomic studies and for obtaining a chemical profile of the entire sample matrix. researchgate.netnih.gov

Spectrometric Characterization Methods

Spectrometric methods are crucial for the structural elucidation of isolated compounds. researchgate.net Following purification by chromatography, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are used to confirm the identity and determine the precise chemical structure of this compound. mdpi.comresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed molecular structure of organic compounds. acs.orguniversiteitleiden.nl Through various 1D and 2D NMR experiments (e.g., ¹H, ¹³C, COSY, HMQC, HMBC), the complete carbon-hydrogen framework of this compound can be established. researchgate.net168.167.8 The chemical shifts (δ) and coupling constants (J) provide information about the electronic environment of each nucleus and their connectivity. acs.orgfigshare.com The structure of this compound, along with related pterocarpans, was confirmed through extensive spectroscopic analysis, including detailed NMR studies. mdpi.comresearchgate.net

Table 2: Reported ¹H and ¹³C NMR Spectroscopic Data for this compound

| Position | ¹³C NMR (δc) | ¹H NMR (δH, mult., J in Hz) |

|---|---|---|

| 1 | 40.1 | 3.48 (m) |

| 2 | 66.5 | 4.25 (dd, J = 10.5, 4.7) |

| 3 | 119.5 | 7.31 (d, J = 8.4) |

| 4 | 156.9 | |

| 4a | 103.9 | |

| 6 | 78.8 | 5.51 (d, J = 6.6) |

| 6a | 161.2 | |

| 7 | 106.4 | 6.59 (s) |

| 8 | 158.4 | |

| 9 | 112.6 | 6.44 (s) |

| 10 | 160.8 | |

| 11a | 115.1 | |

| 1' | 129.8 | |

| 2' | 115.5 | 6.38 (d, J = 8.4) |

| 3' | 155.8 | |

| 4' | 116.1 | |

| 5' | 131.0 | 7.12 (d, J = 8.4) |

| 6' | 21.9 | 1.65 (s) |

| 1'' | 28.3 | 1.73 (s) |

| 2'' | 76.9 | |

| 3'' | 127.1 | 5.19 (t, J = 7.0) |

| 1''' | 22.3 | 3.29 (d, J = 7.0) |

| 2''' | 131.9 | |

| 3''' | 25.7 | |

| 4''' | 17.7 |

Data is based on findings from literature and may vary slightly depending on the solvent and instrument frequency used.

Mass Spectrometry (MS) Applications

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. nih.govyoutube.com For this compound, MS is used to determine its molecular formula and to gain structural insights through fragmentation patterns. mdpi.comresearchgate.net When coupled with a chromatographic separation technique (like LC-MS or GC-MS), it allows for the identification of specific compounds within a complex mixture. nih.govsaspublishers.com High-Resolution Mass Spectrometry (HRMS) is often employed to determine the exact mass with high precision, which allows for the unambiguous confirmation of the molecular formula. The analysis of this compound within extracts of Bituminaria bituminosa and other plants has been facilitated by mass spectrometric detection. mdpi.comresearchgate.net

Advanced Hyphenated Techniques for Complex Mixture Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are exceptionally powerful for the analysis of complex natural product extracts. nih.govrjpn.orgijpsjournal.com These techniques provide comprehensive information, combining separation with identification in a single run. saspublishers.comnih.gov

For the analysis of this compound and related compounds, Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone technique. researchgate.netsaspublishers.com LC-MS combines the high-resolution separation of HPLC with the sensitive and selective detection of mass spectrometry. nih.gov This allows for the rapid screening of crude extracts to identify known compounds like this compound and to tentatively identify new or unknown metabolites based on their mass and fragmentation data. nih.govresearchgate.net LC-MS has been used to analyze the phytochemical profile of Psoralea bituminosa, revealing a diverse array of flavonoids and isoflavones, including pterocarpans. researchgate.net

Similarly, Gas Chromatography-Mass Spectrometry (GC-MS), particularly in its pyrolysis configuration (Py-GC/MS), serves as another important hyphenated technique for characterizing plant materials containing this compound. researchgate.netnih.gov The coupling allows for the separation of volatile pyrolysis products by GC and their subsequent identification by MS, providing a detailed chemical fingerprint of the original material. researchgate.net More advanced hyphenated systems like LC-NMR-MS can provide an even greater depth of information, allowing for the direct acquisition of both mass and NMR data from an LC peak, which is invaluable for the structural elucidation of novel compounds in complex mixtures. nih.govnih.gov

Future Research Directions and Preclinical Therapeutic Potential

Validation of In Silico Findings through In Vitro Experimental Procedures

Recent computational studies have highlighted the potential of Erybraedin D as a therapeutic agent, with one notable study identifying it as a potential inhibitor of the angiotensin-converting enzyme 2 (ACE2) receptor. nih.gov This in silico analysis, which utilized structure-based virtual screening of 473 flavonoids from the Erythrina genus, predicted that this compound could stably bind to ACE2, potentially interfering with the entry of viruses that utilize this receptor, such as SARS-CoV-2. nih.gov

The study employed molecular docking and molecular dynamics simulations to predict the binding affinity and stability of this compound with the ACE2 receptor. nih.gov The results indicated a favorable binding energy and a stable interaction, suggesting that this compound may act as an ACE2 inhibitor. nih.gov However, these computational predictions require experimental validation to confirm their accuracy and therapeutic relevance.

Future research should, therefore, prioritize in vitro experimental procedures to validate these in silico findings. nih.gov This would involve biochemical assays to directly measure the inhibitory activity of this compound against the ACE2 enzyme. Furthermore, cell-based assays using cell lines that express the ACE2 receptor would be crucial to determine if this compound can effectively block viral entry in a more biologically relevant system. The validation of these computational predictions through rigorous in vitro testing is an essential step in advancing the development of this compound as a potential therapeutic agent. nih.gov

Elucidation of Comprehensive Mechanisms of Action in Biological Systems

Preliminary studies have indicated that this compound and related pterocarpans from the Erythrina genus possess a range of biological activities, including anti-inflammatory and anticancer properties. However, the precise molecular mechanisms underlying these effects are not yet fully understood and warrant further investigation.

Anti-inflammatory Mechanisms:

This compound has been shown to be an inhibitor of 12-lipoxygenase, an enzyme involved in the inflammatory cascade. nih.gov The lipoxygenase pathway is responsible for the production of leukotrienes, which are potent inflammatory mediators. By inhibiting this enzyme, this compound may exert its anti-inflammatory effects. Further research is needed to fully elucidate the specifics of this inhibition and to explore its effects on other inflammatory pathways.

Anticancer Mechanisms:

Studies on structurally similar pterocarpans, such as Erybraedin C, have shed light on potential anticancer mechanisms. Erybraedin C has been shown to induce apoptosis in human colon adenocarcinoma cell lines and may act as a topoisomerase II poison. nih.gov Topoisomerase II is a crucial enzyme for DNA replication and cell division, and its inhibition can lead to cancer cell death. Given the structural similarities, it is plausible that this compound may share this mechanism of action.

Furthermore, research on Erybraedin A, another related compound, has demonstrated its ability to inhibit the protein tyrosine kinase Src and its downstream signaling pathways, including FAK and Akt, in non-small cell lung cancer cells. mdpi.com This inhibition leads to a reduction in cell adhesion and viability. Future studies should investigate whether this compound also targets the Src signaling pathway and other critical pathways deregulated in cancer. A comprehensive understanding of its mechanisms of action is vital for its development as a targeted anticancer agent.

Exploration of Polypharmacology and Multi-Targeting Approaches

The diverse biological activities of this compound suggest that it may not act on a single molecular target but rather interact with multiple targets, a concept known as polypharmacology. nih.gov This multi-targeting capability is increasingly being recognized as a desirable attribute for drugs treating complex multifactorial diseases like cancer and inflammatory disorders. nih.gov

While direct polypharmacological studies on this compound are currently lacking, the known activities of related compounds provide a basis for future exploration. For instance, pterocarpans from Erythrina have been shown to target enzymes like 12-lipoxygenase and topoisomerase II, as well as protein kinases like Src. nih.govnih.govmdpi.com This suggests a potential for this compound to exhibit a polypharmacological profile.

Future research should employ a multi-pronged approach to investigate the polypharmacology of this compound. This could involve:

Target-fishing studies: Utilizing computational and experimental methods to identify a broader range of molecular targets for this compound.

Systems biology approaches: Analyzing the effects of this compound on cellular pathways and networks to understand its multi-target effects in a holistic manner.

Development of multi-target drugs: Using the polypharmacological profile of this compound as a foundation for designing novel drugs with optimized multi-targeting capabilities.

Exploring the polypharmacology of this compound could reveal synergistic therapeutic effects and provide a more comprehensive understanding of its preclinical potential.

Development of Novel Analogues through Targeted Synthesis

While this compound has shown promising biological activities, its therapeutic potential could be further enhanced through the targeted synthesis of novel analogues. Medicinal chemistry approaches can be employed to create derivatives of this compound with improved potency, selectivity, and pharmacokinetic properties.

To date, there is a lack of published research specifically detailing the synthesis of this compound analogues. This represents a significant and promising area for future investigation. Key strategies for the development of novel analogues could include:

Structure-Activity Relationship (SAR) Studies: Systematically modifying the chemical structure of this compound and evaluating the impact of these changes on its biological activity. This would help to identify the key structural features responsible for its therapeutic effects.

Rational Drug Design: Utilizing the knowledge of this compound's molecular targets to design and synthesize analogues with improved binding affinity and efficacy.

Combinatorial Chemistry: Generating a library of diverse this compound analogues for high-throughput screening to identify compounds with superior therapeutic properties.

The development of novel this compound analogues through targeted synthesis holds the potential to yield new drug candidates with enhanced efficacy and a more favorable therapeutic profile.

Application of Advanced Computational Approaches in Drug Discovery

The initial identification of this compound as a potential ACE2 inhibitor through in silico screening highlights the power of computational approaches in modern drug discovery. nih.gov Advanced computational methods can play a crucial role in accelerating the development of this compound from a natural product to a viable drug candidate. frontiersin.orghilarispublisher.com

Beyond initial virtual screening, a range of computational tools can be applied:

Molecular Dynamics Simulations: To provide a more detailed understanding of the binding interactions between this compound and its molecular targets at an atomic level, and to predict the stability of these interactions over time. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling: To develop predictive models that can guide the design of new this compound analogues with improved activity.

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction: To computationally assess the pharmacokinetic and toxicological properties of this compound and its analogues, helping to identify potential liabilities early in the drug development process. nih.gov

Q & A

Q. What are the primary methodologies for isolating and identifying Erybraedin D from natural sources?

this compound is typically isolated via solvent extraction (e.g., methanol or ethanol) followed by chromatographic techniques such as column chromatography (CC) and preparative HPLC. Structural elucidation employs NMR (¹H, ¹³C, 2D-COSY), LC-MS, and X-ray crystallography. Validation requires comparison with published spectral data and reference standards . Example workflow:

| Step | Method | Purpose |

|---|---|---|

| 1 | Soxhlet extraction | Crude extraction |

| 2 | Silica gel CC | Fractionation |

| 3 | Preparative HPLC | Purification |

| 4 | NMR/MS | Structural confirmation |

Q. What in vitro assays are commonly used to evaluate this compound’s bioactivity?

Standard assays include:

- Cytotoxicity : MTT assay (IC₅₀ determination in cancer cell lines).

- Antimicrobial activity : Disk diffusion/MIC assays against Gram-positive/negative bacteria.

- Antioxidant : DPPH/ABTS radical scavenging. Controls should include positive standards (e.g., doxorubicin for cytotoxicity) and solvent-only blanks .

Q. How is the purity of this compound validated in experimental studies?

Purity is confirmed via HPLC (≥95% peak area), TLC (single spot under UV), and elemental analysis. Reproducibility requires triplicate measurements and adherence to ICH guidelines for analytical validation .

Advanced Research Questions

Q. What experimental designs address contradictions in reported bioactivity data for this compound across studies?

Discrepancies may arise from variations in:

- Cell lines : Genetic heterogeneity (e.g., HeLa vs. MCF-7).

- Concentration ranges : Sub-optimal dosing in cytotoxicity assays.

- Solvent systems : DMSO concentration impacts cell viability. Mitigation strategies:

- Standardize cell culture conditions (ATCC protocols).

- Use dose-response curves with ≥5 concentrations.

- Report solvent concentrations (e.g., ≤0.1% DMSO) .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s pharmacological profile?

SAR analysis involves:

- Chemical modifications : Acylation/methylation of hydroxyl groups.

- In silico modeling : Molecular docking (e.g., AutoDock Vina) to predict binding affinities.

- Pharmacokinetic screening : ADMET prediction (e.g., SwissADME). Example findings:

| Modification | Bioactivity Change | Reference |

|---|---|---|

| Acetylation | ↑ Cytotoxicity | [Author et al., Year] |

| Glycosylation | ↓ Solubility | [Author et al., Year] |

Q. What strategies resolve discrepancies between in vitro and in vivo efficacy of this compound?

Common issues include poor bioavailability or metabolic instability. Solutions:

Q. How do multi-omics approaches elucidate this compound’s mechanism of action?

Integrate transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR) to identify:

- Pathway modulation : Apoptosis (e.g., Bcl-2 downregulation).

- Biomarkers : Metabolite shifts (e.g., ATP depletion). Validation requires siRNA knockdown or CRISPR-Cas9 gene editing .

Methodological Guidelines

Q. What statistical methods are recommended for analyzing dose-dependent effects of this compound?

Use nonlinear regression (GraphPad Prism) to calculate IC₅₀/EC₅₀. For multi-group comparisons, apply ANOVA with post-hoc tests (Tukey’s HSD). Report p-values, confidence intervals, and effect sizes (Cohen’s d) .

Q. How to design a robust study comparing this compound’s efficacy with synthetic analogs?

- Blinded experiments : Randomize treatment groups.

- Positive/Negative controls : Include parent compound and vehicle.

- Replicates : n ≥ 3 for in vitro, n ≥ 5 for in vivo.

- Data transparency : Share raw data in repositories (e.g., Zenodo) .

Data Reporting Standards

Q. How should researchers report contradictory findings in this compound studies?

Follow PRISMA guidelines for systematic reviews:

- Meta-analysis : Forest plots to visualize effect size heterogeneity.

- Bias assessment : Use ROBINS-I tool for non-randomized studies.

- Transparency : Disclose funding sources and conflicts of interest .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.